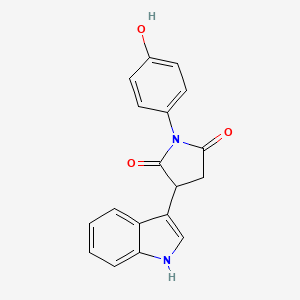

1-(4-hydroxyphenyl)-3-(1H-indol-3-yl)pyrrolidine-2,5-dione

Description

1-(4-Hydroxyphenyl)-3-(1H-indol-3-yl)pyrrolidine-2,5-dione is a synthetic derivative of the pyrrolidine-2,5-dione (succinimide) scaffold, designed for multi-target activity in neuropsychiatric disorders. The compound features a 4-hydroxyphenyl group at the N1 position and a 1H-indol-3-yl moiety at the C3 position of the pyrrolidine-2,5-dione core. This structural configuration is critical for dual binding to serotonin transporters (SERT) and 5-HT1A receptors, which are key targets in antidepressant drug development .

Properties

IUPAC Name |

1-(4-hydroxyphenyl)-3-(1H-indol-3-yl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3/c21-12-7-5-11(6-8-12)20-17(22)9-14(18(20)23)15-10-19-16-4-2-1-3-13(15)16/h1-8,10,14,19,21H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFTUPCJBNLWPNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)O)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-hydroxyphenyl)-3-(1H-indol-3-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Coupling with Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via a coupling reaction, such as Suzuki coupling, using appropriate boronic acids and palladium catalysts.

Formation of Pyrrolidine-2,5-dione Core: The pyrrolidine-2,5-dione core can be synthesized through a cyclization reaction involving appropriate dicarboxylic acid derivatives.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

1-(4-Hydroxyphenyl)-3-(1H-indol-3-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The indole moiety can be reduced to form indoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the indole and hydroxyphenyl rings, using reagents such as halogens or nitro groups under acidic conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction efficiency. Major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of compounds related to 1-(4-hydroxyphenyl)-3-(1H-indol-3-yl)pyrrolidine-2,5-dione. The structure of this compound allows it to interact with various cellular pathways involved in cancer progression.

- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. Research has shown that derivatives can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells .

- Case Study : A study published in the European Journal of Medicinal Chemistry demonstrated that specific derivatives exhibited IC50 values in the micromolar range against human cancer cell lines, showing effectiveness comparable to established chemotherapeutics .

Antimicrobial Properties

The antimicrobial potential of this compound has also been explored, particularly against resistant strains of bacteria.

- Activity Against Pathogens : Research indicates that certain derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds derived from this core structure showed promising results against Staphylococcus aureus and Escherichia coli with low minimum inhibitory concentrations (MIC) .

Neuroprotective Effects

Recent investigations have pointed towards the neuroprotective capabilities of this compound.

- Cognitive Enhancement : Studies suggest that this compound may enhance cognitive functions by modulating neurotransmitter systems, particularly through interactions with serotonin receptors. This could have implications for treating neurodegenerative diseases such as Alzheimer's .

Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases, and compounds similar to this compound have shown potential anti-inflammatory effects.

- Mechanism : The compound appears to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This mechanism could be beneficial in managing conditions like arthritis and other inflammatory disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound derivatives.

Mechanism of Action

The mechanism of action of 1-(4-hydroxyphenyl)-3-(1H-indol-3-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting key signaling pathways involved in cell proliferation and survival. The compound may also exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in biological systems.

Comparison with Similar Compounds

Table 1: Structural Variations and Binding Affinities

Variation depends on alkyl chain length; *Compound 31 from .

Key Findings :

- 7-azaindole substitution (Compound 4) reduces SERT selectivity but enhances norepinephrine transporter (NET) affinity (Ki = 167.0 nM) .

- Fluorination at the indole C5 position (Compound 31) improves 5-HT1A receptor binding (Ki = 3.2 nM), comparable to serotonin (Ki = 2.1 nM) .

- Piperidine-linked analogs (e.g., 4m, 4n) show mixed DAT/NET/SERT activity, suggesting utility in dual-action antidepressants .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison

*Estimated based on structural similarity; †Values from analogous compound in ; ‡Calculated using QikProp.

Key Insights :

- Piperidine-containing derivatives (e.g., 4m) exhibit higher molecular weights (>500 Da) and logP values (>3), which may limit oral bioavailability .

Biological Activity

1-(4-hydroxyphenyl)-3-(1H-indol-3-yl)pyrrolidine-2,5-dione, a compound with the molecular formula C21H20N2O3, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to a class of pyrrolidine derivatives known for their diverse pharmacological properties.

The structural characteristics of this compound include:

- Molecular Weight : 348.4 g/mol

- IUPAC Name : this compound

- Canonical SMILES : CCN1C=C(C2=CC=CC=C21)C3CC(=O)N(C3=O)C4=CC=C(C=C4)O

Biological Activity Overview

Research on the biological activity of this compound indicates several promising effects, particularly in anti-inflammatory and antimicrobial domains.

Anti-inflammatory Activity

Studies have demonstrated that derivatives similar to this compound exhibit significant anti-inflammatory properties. For instance:

- Cytokine Inhibition : Compounds in this class have been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in human peripheral blood mononuclear cells (PBMCs) stimulated by anti-CD3 antibodies or lipopolysaccharide (LPS) .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

- Bacterial Inhibition : It has demonstrated efficacy against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) were determined using broth microdilution methods, showing significant antibacterial activity .

Table 1: Summary of Biological Activities

Mechanistic Insights

The mechanisms underlying the biological activities of this compound involve complex interactions at the molecular level. The presence of hydroxyl groups and indole moieties contributes to its ability to modulate inflammatory pathways and disrupt bacterial cell wall synthesis.

Toxicological Profile

Toxicity studies are crucial for assessing the safety profile of new compounds. Initial findings indicate that at lower concentrations (10 µg/mL), compounds similar to this compound do not induce significant cytotoxicity in PBMCs. However, at higher concentrations (100 µg/mL), some derivatives exhibited slight toxicity .

Q & A

Q. What are the optimal synthetic routes for 1-(4-hydroxyphenyl)-3-(1H-indol-3-yl)pyrrolidine-2,5-dione, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolidine-2,5-dione core. A common approach includes:

Acylation : Reacting 4-hydroxyphenyl precursors with maleic anhydride to form intermediate esters.

Cyclization : Using acid catalysts (e.g., H₂SO₄) or base conditions to cyclize intermediates into the pyrrolidine ring.

Indole Substitution : Introducing the indole moiety via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .

Q. Optimization Strategies :

- Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, solvent polarity, catalyst loading) and identify yield-maximizing conditions .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization for high purity.

Q. Table 1: Example Reaction Conditions

| Step | Reagents | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Maleic anhydride, DCM | 25 | 4 | 65 |

| 2 | H₂SO₄, reflux | 80 | 12 | 78 |

| 3 | Pd(OAc)₂, XPhos | 110 | 24 | 52 |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies substituent patterns (e.g., indole NH at δ 10–12 ppm, pyrrolidine carbonyls at δ 170–175 ppm) .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks. For example, a 2013 study reported a mean C–C bond length of 1.49 Å and R factor = 0.034 for a related pyrrolidine-dione .

- Mass Spectrometry (EI-MS) : Confirms molecular weight (e.g., [M]+ at m/z 336.3) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods predict the reactivity and biological interactions of this compound?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., Fukui indices for nucleophilic/electrophilic sites) and transition states .

- Molecular Docking : Simulate interactions with biological targets (e.g., kinases, DNA) using AutoDock Vina. A 2022 study on similar derivatives identified hydrogen bonding with Tyr-123 and hydrophobic interactions with Val-89 in kinase binding pockets .

- MD Simulations : Assess stability in aqueous environments (GROMACS, AMBER) to predict solubility and aggregation behavior.

Q. Table 2: Computational Parameters

| Method | Software | Key Findings |

|---|---|---|

| DFT (B3LYP/6-31G*) | Gaussian | C=O groups are electrophilic hotspots |

| Docking (ΔG = -8.2 kcal/mol) | AutoDock | High affinity for kinase ATP-binding sites |

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer: Discrepancies in antimicrobial or anticancer efficacy often arise from:

- Assay Variability : Standardize protocols (e.g., CLSI guidelines for MIC testing) and use reference strains (e.g., S. aureus ATCC 25923) .

- Stereochemical Effects : Compare enantiomers via chiral HPLC. A 2011 study found that (R)-configured analogs showed 4x higher activity than (S)-forms against E. coli .

- Meta-Analysis : Pool data from multiple studies (e.g., RevMan software) to identify trends obscured by small sample sizes.

Q. How does substituent variation on the pyrrolidine ring influence physicochemical properties?

Methodological Answer:

- LogP Calculations : Use ChemDraw or MarvinSuite to predict lipophilicity. Adding electron-withdrawing groups (e.g., -Cl) increases LogP by ~0.5 units, enhancing membrane permeability .

- Thermal Stability : Perform TGA/DSC to assess decomposition points. For example, 4-methoxyphenyl analogs decompose at 220°C versus 190°C for hydroxyl derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.